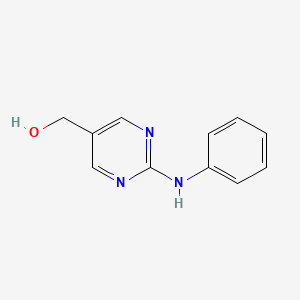

(2-(Phenylamino)pyrimidin-5-yl)methanol

Description

The Pyrimidine (B1678525) Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.gov As a fundamental component of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with biological systems, including enzymes and genetic material. nih.gov This inherent biocompatibility and versatile chemical nature have made the pyrimidine scaffold a "privileged" structure in the design of new therapeutic agents. nih.govtandfonline.com

The synthetic accessibility and the ability of the pyrimidine ring to form multiple hydrogen bonds allow it to effectively bind to a wide variety of biological targets. nih.gov Consequently, this scaffold is a key feature in a multitude of FDA-approved drugs with a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govmdpi.com The continued exploration of pyrimidine derivatives promises to expand the portfolio of drugs available to treat numerous diseases, including those with emerging resistance to current treatments. nih.gov

Historical Context and Evolution of Phenylaminopyrimidine Derivatives in Scientific Literature

Within the vast family of pyrimidine compounds, phenylaminopyrimidine (PAP) derivatives have emerged as a particularly influential class, especially in the field of oncology. nih.gov The watershed moment for PAP derivatives came with the development and approval of Imatinib (Gleevec), a potent inhibitor of the Bcr-Abl tyrosine kinase. nih.goveurekaselect.com Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and demonstrated the power of targeted cancer therapy. eurekaselect.commdpi.com

The success of Imatinib spurred immense academic and industrial interest in the PAP scaffold as a pharmacophore for kinase inhibition. nih.govresearchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Researchers have since developed numerous PAP-based inhibitors targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Src family kinases. nih.govresearchgate.net The ongoing evolution of PAP derivatives focuses on creating new analogs to overcome drug resistance and to target a wider range of kinases with greater specificity. mdpi.comresearcher.life

Rationale for Comprehensive Academic Investigation of (2-(Phenylamino)pyrimidin-5-yl)methanol

The specific compound, this compound, represents a logical step in the continued exploration of the PAP chemical space. While detailed research on this exact molecule is not extensively published, its structure suggests significant potential as a synthetic intermediate or a novel analog in drug discovery programs.

The rationale for its investigation is threefold:

Structural Novelty: It provides a unique combination of the core PAP scaffold with a hydroxymethyl group. This functional group offers a reactive handle for further chemical modification, allowing for the synthesis of a diverse library of new derivatives.

Kinase Inhibitor Potential: As a PAP derivative, it is a prime candidate for investigation as a kinase inhibitor. The core structure is known to bind to the ATP-binding pocket of many kinases. nih.gov

Building Block for Complex Molecules: The methanol (B129727) group can be readily oxidized to an aldehyde, a key precursor for creating more complex Imatinib analogs through reactions like Schiff base condensations or multicomponent reactions. mdpi.com This makes this compound a valuable building block for generating new chemical entities with potentially improved pharmacological properties. mdpi.com

The academic investigation of this compound is therefore justified by its potential to contribute to the development of a new generation of targeted therapeutics, particularly in the realm of kinase inhibition for cancer treatment.

Compound Data

Below are tables detailing the chemical properties of this compound and a list of related compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 864172-94-1 | bldpharm.com |

| Molecular Formula | C₁₁H₁₁N₃O | bldpharm.com |

| Molecular Weight | 201.23 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| SMILES | OCc1cn=c(Nc2ccccc2)nc1 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-anilinopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMKUEYDTWZFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631067 | |

| Record name | (2-Anilinopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864172-94-1 | |

| Record name | (2-Anilinopyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylamino Pyrimidin 5 Yl Methanol

Established Synthetic Routes to the Core Pyrimidine (B1678525) Scaffold

The construction of the (2-(Phenylamino)pyrimidin-5-yl)methanol molecule relies on fundamental strategies in heterocyclic chemistry, primarily involving the formation of the pyrimidine ring and the subsequent or concurrent introduction of the necessary functional groups at the C-2 and C-5 positions.

Precursor Synthesis and Functionalization

The synthesis of the pyrimidine ring often begins with acyclic precursors that contain the requisite fragments. A common approach involves the condensation of a three-carbon dielectrophilic component with a dinucleophilic species containing the N-C-N moiety. For the synthesis of 2-aminopyrimidines, guanidine (B92328) and its derivatives are frequently employed as the N-C-N source.

Key precursors for the three-carbon unit can include β-ketoesters, β-aldehydoesters, or their equivalents. nih.gov These precursors can be synthesized through various classical organic reactions, such as Claisen condensation, or obtained from commercial sources. The functionalization of these precursors prior to cyclization is a key strategy to introduce desired substituents onto the final pyrimidine ring.

Cyclization Strategies for Pyrimidine Ring Formation

The condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and guanidine is a cornerstone of pyrimidine synthesis. This reaction typically proceeds under basic or acidic conditions and can be facilitated by conventional heating or microwave irradiation to reduce reaction times. The use of guanidine hydrochloride in the presence of a base like potassium carbonate is a common practice. nih.gov The general mechanism involves the initial formation of an intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of substituted pyrimidines. For instance, ultrasound-assisted cyclization reactions have been shown to significantly shorten reaction times compared to conventional heating methods. ias.ac.in

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Reference |

| Diethyl ethoxymethylenemalonate | Phenylguanidine | EtOH, Reflux | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate | - | nih.gov |

| β-ketoester/β-aldehydoester | Guanidine hydrochloride | K2CO3, Microwave | 5- and 6-substituted 2-aminopyrimidines | - | nih.gov |

| Aromatic aldehyde, Urea/Thiourea (B124793), 3,4-dihydro-(2H)-pyran | l-proline, TFA, CH3CN, Reflux | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | - | nih.gov |

Table 1: Examples of Cyclization Reactions for Pyrimidine Ring Formation.

Regioselective Functionalization at C-5 Position

The introduction of the hydroxymethyl group at the C-5 position of the 2-(phenylamino)pyrimidine core is a critical step. This can be achieved through several regioselective strategies.

One common method involves the initial synthesis of a pyrimidine derivative bearing a functional group at the C-5 position that can be later converted to a hydroxymethyl group. For example, the synthesis of a 5-alkoxycarbonyl-2-(phenylamino)pyrimidine, such as ethyl 2-(phenylamino)pyrimidine-5-carboxylate, provides a key intermediate. The ester group at the C-5 position can then be selectively reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.com

Alternatively, direct C-H functionalization at the C-5 position of a pre-formed 2-(phenylamino)pyrimidine ring represents a more atom-economical approach, though it can present challenges in regioselectivity. researchgate.net The C-5 position of the pyrimidine ring is generally more susceptible to electrophilic attack compared to the C-4 and C-6 positions, which are more electron-deficient due to the influence of the two nitrogen atoms. researchgate.net

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl 2-(phenylamino)pyrimidine-5-carboxylate | LiAlH₄, THF | This compound | High | mdpi.com |

| 5-Bromopyrimidine | Grignard Reagent, then second Grignard Reagent | 5,7-di(hetero)aryl-substituted- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | - | researchgate.net |

Table 2: Methods for Regioselective Functionalization at the C-5 Position.

Derivatization Strategies and Analogue Synthesis Based on this compound

Once the core structure of this compound is obtained, it can serve as a versatile scaffold for the synthesis of a wide range of analogues. These modifications are often aimed at exploring structure-activity relationships (SAR) for various biological targets.

Modifications on the Phenylamino (B1219803) Moiety

The phenylamino group at the C-2 position is a common site for structural modification. Introducing various substituents onto the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity.

The introduction of substituents on the phenyl ring of 2-phenylaminopyrimidine derivatives has been extensively studied to understand their impact on biological activities, such as kinase inhibition. nih.govacs.org The nature, position, and size of the substituent can dramatically alter the potency and selectivity of the compounds.

For example, in a series of 2-anilinopyrimidine derivatives, the introduction of small, sterically non-demanding substituents at the ortho or para positions of the phenyl ring was found to be favorable for antiproliferative activity in human leukemia cells. nih.gov Electron-withdrawing groups at the ortho position, such as bromo and chloro, were shown to be particularly effective. nih.gov In another study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the presence of a fluorine or carbonitrile group at the C-5 position of the pyrimidine ring, combined with specific substitutions on the phenylamino moiety, was found to enhance selectivity for CDK9 inhibition. acs.org

| Parent Compound Series | Substituent (R) on Phenyl Ring | Position | Observed Effect on Biological Activity | Reference |

| 2-Anilinopyrimidine derivatives | -F | 2- | Increased antiproliferative activity | nih.gov |

| 2-Anilinopyrimidine derivatives | -Cl | 2- | Potent antiproliferative activity | nih.gov |

| 2-Anilinopyrimidine derivatives | -Br | 2- | Most potent antiproliferative activity | nih.gov |

| 2-Anilinopyrimidine derivatives | -NO₂ | 2- | Increased antiproliferative activity | nih.gov |

| 2-Anilinopyrimidine derivatives | -OCH₃ | 2- | Less active than electron-withdrawing groups | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | -m-SO₂NH₂ | meta | Potent pan-CDK inhibitor | acs.org |

| 2-Anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acids | -CF₃ | 3- | High antiallergic activity | nih.gov |

| 2-Anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acids | -OCH₃ | 2- | High antiallergic activity | nih.gov |

Table 3: Examples of Substituent Effects on the Phenylamino Moiety of Pyrimidine Derivatives.

Heteroaryl Bioisosteric Replacements for Phenyl

Bioisosteric replacement is a cornerstone strategy in drug design aimed at modifying a molecule's physicochemical and pharmacological properties while retaining its primary biological activity. chem-space.com Replacing the phenyl ring of the 2-phenylamino moiety in this compound with a heteroaryl ring can significantly impact parameters such as solubility, metabolic stability, and target-binding interactions. drughunter.comsemanticscholar.org Phenyl rings, while common, can contribute to poor physicochemical properties, and their replacement with sp³-rich or heteroaromatic scaffolds is a widely used tactic in medicinal chemistry. nih.gov

Common heteroaryl bioisosteres for the phenyl group include pyridine (B92270), pyrazole, thiazole (B1198619), and other nitrogen-containing heterocycles. drughunter.comresearchgate.net The introduction of nitrogen atoms into the aromatic ring generally increases polarity and can alter the hydrogen bonding capacity of the molecule. For instance, replacing the phenyl ring with a pyridine moiety introduces a hydrogen bond acceptor, which can lead to new or enhanced interactions with a biological target. This strategy has been explored in various 2-aminopyrimidine (B69317) series to improve drug-like properties. nih.govmdpi.commdpi.com

Research on related 2-anilinopyrimidine scaffolds has demonstrated the successful incorporation of various heteroaryl groups. These modifications are typically achieved by coupling a heteroaryl amine with a suitable 2-halopyrimidine derivative or by constructing the pyrimidine ring from a heteroaryl-containing guanidine.

| Heteroaryl Replacement | Rationale for Replacement | Synthetic Approach Example |

| Pyridine | Introduce hydrogen bond acceptor; modulate polarity and basicity. | Coupling of an aminopyridine with a 2-chloropyrimidine (B141910) precursor. |

| Thiazole | Alter steric and electronic profile; potential for new interactions. | Condensation of a thiazole-containing guanidine with a β-ketoester. |

| Pyrazole | Introduce hydrogen bond donor/acceptor capabilities; modify lipophilicity. | Reaction of a pyrazolyl-amine with a 2-halopyrimidine. |

| Pyrrole (B145914) | Modify hydrophobic interactions and electronic properties. | Synthesis via Paal-Knorr reaction on an amino-phenyl intermediate followed by cyclization. mdpi.com |

Functionalization of the Pyrimidine Nucleus

Modifying the central pyrimidine ring is a key strategy for exploring the structure-activity relationship (SAR) of this compound derivatives. This can be achieved by introducing additional substituents onto the ring or by fusing a new ring to the pyrimidine core through annulation reactions.

The pyrimidine ring of the parent scaffold can be further substituted, most commonly at the C4 and C6 positions. Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms at positions 2, 4, and 6 are electron-deficient, making them susceptible to nucleophilic attack, while the C5 position is more prone to electrophilic substitution. researchgate.net However, synthetic strategies often rely on building the substituted pyrimidine ring from acyclic precursors.

A common method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with guanidine. rsc.org By choosing appropriately substituted precursors, a wide array of functional groups can be introduced. For example, using substituted β-ketoesters allows for the introduction of various groups at the C6 position. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings on a halogenated pyrimidine intermediate, are also powerful methods for introducing aryl, heteroaryl, or alkyl substituents. mdpi.com

| Substituent | Position(s) | General Synthetic Method |

| Aryl/Heteroaryl | C4, C6 | Suzuki or Stille coupling with a corresponding 4- or 6-halopyrimidine. |

| Cyano (-CN) | C5 | Condensation of an appropriately substituted precursor with guanidine. researchgate.net |

| Trifluoromethyl (-CF₃) | C5 | Use of trifluoromethylated building blocks in the initial pyrimidine synthesis. nih.gov |

| Amino (-NH₂) | C4 | Nucleophilic aromatic substitution (SNAr) on a 4-chloropyrimidine (B154816) derivative. |

Ring annulation involves the construction of a new ring fused to the existing pyrimidine core, leading to bicyclic heterocyclic systems with distinct chemical and biological properties. Starting from 2-aminopyrimidine derivatives, common annulation strategies lead to the formation of important scaffolds like pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. nih.govbenthamdirect.com These fused systems are prevalent in many biologically active molecules. rsc.orggoogle.comnih.gov

The synthesis of pyrido[2,3-d]pyrimidines can be accomplished by reacting a 2-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent under conditions that promote cyclocondensation. nih.govresearchgate.net For example, the reaction of 6-amino-2-phenylaminopyrimidine derivatives with α,β-unsaturated aldehydes or ketones can lead to the formation of a fused pyridine ring.

The construction of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold often starts from a 4-amino-5-substituted-pyrimidine. A common approach is the cyclization of a pyrrole ring onto the pyrimidine core. benthamdirect.com This can involve the reaction of a 2,4-diaminopyrimidine (B92962) with an α-haloketone, followed by intramolecular cyclization.

| Fused Ring System | General Synthetic Strategy | Key Precursor |

| Pyrido[2,3-d]pyrimidine | Cyclocondensation with a 1,3-dicarbonyl compound or α,β-unsaturated carbonyl. | 6-Amino-2-(phenylamino)pyrimidine |

| Pyrrolo[2,3-d]pyrimidine | Reaction with an α-haloketone or α-halocarbonyl compound followed by intramolecular cyclization. | 4-Amino-2-(phenylamino)pyrimidine |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine | Multi-component reaction involving 6-aminopyrimidine-2,4-dione, isatins, and 1H-pyrazol-5-amine. researchgate.net | 6-Aminopyrimidine-2,4-dione |

Transformations and Linker Strategies Involving the Hydroxymethyl Group

The hydroxymethyl group at the C5 position is a versatile functional handle that can be readily transformed into other functional groups, serving as a key point for linker attachment or further molecular elaboration.

The primary alcohol of this compound can be converted into a wide range of ester and ether derivatives. These modifications are useful for altering the compound's lipophilicity, metabolic stability, and potential to act as a prodrug.

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine), or via Fischer esterification with a carboxylic acid under acidic catalysis. The modification of secondary metabolites through esterification is a common strategy to improve pharmacokinetic properties. medcraveonline.com

Etherification can be performed, for example, using the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, chemoselective methods can be employed for the formation of methyl or ethyl ethers from benzylic-type alcohols in the presence of other hydroxyl groups. researchgate.netnih.gov

| Derivative | Reaction Type | Typical Reagents |

| Ester | Acylation | Acyl chloride, Pyridine |

| Ester | Fischer Esterification | Carboxylic acid, H₂SO₄ |

| Ether | Williamson Synthesis | NaH, Alkyl halide (e.g., CH₃I) |

| Ether | Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Alcohol |

The hydroxymethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic transformations such as reductive amination, Wittig reactions, or amide bond formation. The pyrimidine ring itself can also be susceptible to reduction under certain conditions.

Oxidation of the primary alcohol to pyrimidine-5-carbaldehyde (B119791) can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are commonly used for this transformation. Further oxidation to the corresponding pyrimidine-5-carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). researchgate.net

Reduction pathways are also synthetically important. The reduction of a pyrimidine-5-carbaldehyde or a 5-ester derivative back to the parent alcohol, this compound, is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for reducing aldehydes, while the more powerful lithium aluminum hydride (LiAlH₄) is required to reduce esters to alcohols. researchgate.net Under forcing conditions with strong hydrides like LiAlH₄, the pyrimidine ring itself can undergo reduction, leading to dihydropyrimidine (B8664642) derivatives. researchgate.net

| Transformation | Starting Material | Product | Typical Reagents |

| Oxidation | This compound | 2-(Phenylamino)pyrimidine-5-carbaldehyde | MnO₂, PCC, Dess-Martin Periodinane |

| Oxidation | This compound | 2-(Phenylamino)pyrimidine-5-carboxylic acid | KMnO₄, Jones Reagent |

| Reduction | 2-(Phenylamino)pyrimidine-5-carbaldehyde | This compound | NaBH₄, LiAlH₄ |

| Reduction | 2-(Phenylamino)pyrimidine-5-carboxylic acid ester | This compound | LiAlH₄ |

| Ring Reduction | This compound | 2-(Phenylamino)-1,6-dihydropyrimidin-5-yl)methanol | LiAlH₄ (forcing conditions) researchgate.net |

Mechanistic Studies of Reaction Pathways for this compound Synthesis

The synthesis of this compound is a topic of significant interest due to the prevalence of the 2-aminopyrimidine scaffold in medicinal chemistry. nih.gov A plausible and commonly employed synthetic route involves the condensation of phenylguanidine with a suitable three-carbon (C3) synthon that incorporates the required hydroxymethyl group at the central carbon, which will become the C5 position of the pyrimidine ring. A key precursor for this C3 unit is a protected form of 2-(hydroxymethyl)acrolein or a related α,β-unsaturated aldehyde.

Michael Addition: The initial step is a nucleophilic 1,4-addition (Michael addition) of a nitrogen atom from phenylguanidine to the β-carbon of the α,β-unsaturated carbonyl compound.

Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where another nitrogen atom of the guanidine moiety attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form a dihydropyrimidine intermediate.

Aromatization: The final step involves the aromatization of the dihydropyrimidine ring to yield the stable this compound. This can occur through oxidation or a formal dehydrogenation process.

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations on analogous systems, have shed light on the intricacies of each step. For instance, studies on the reaction of guanidines with α,β-unsaturated systems suggest that the initial Michael addition can be the rate-determining step, and its facility is highly dependent on the nature of the substituents and the catalyst employed. nih.gov

Transition State Analysis in Key Synthetic Steps

While specific transition state calculations for the synthesis of this compound are not extensively documented in the public domain, analysis of related pyrimidine syntheses allows for the construction of a theoretical model for the key transition states.

Michael Addition Transition State: The initial Michael addition proceeds through a transition state where the nucleophilic nitrogen of phenylguanidine approaches the β-carbon of the α,β-unsaturated aldehyde. DFT studies on similar aza-Michael additions indicate a six-membered cyclic transition state if a protic solvent or a bifunctional catalyst is involved, which facilitates proton transfer to the carbonyl oxygen as the C-N bond forms. The energy barrier of this step is sensitive to the electronic properties of both reactants.

Cyclization Transition State: Following the Michael addition, the intramolecular cyclization occurs. The transition state for this step involves the formation of a new C-N bond between a guanidinyl nitrogen and the carbonyl carbon, leading to a tetrahedral intermediate. Computational studies on related systems, such as the Biginelli reaction, indicate that this cyclization can be a concerted process where bond formation is accompanied by proton transfers, often mediated by the catalyst or solvent. nih.gov The geometry of this transition state is crucial for determining the stereochemical outcome if chiral centers are present.

A summary of the proposed key transition states and their characteristics is presented in the table below.

| Reaction Step | Key Transition State Characteristics | Influencing Factors |

| Michael Addition | Formation of a C-N bond between the guanidine nitrogen and the β-carbon of the aldehyde. Can involve a cyclic, six-membered geometry with proton transfer. | Electronic nature of reactants, solvent polarity, catalyst presence. |

| Cyclization | Intramolecular C-N bond formation to create the six-membered ring. Can be a concerted process with proton transfers. | Conformation of the Michael adduct, catalyst coordination. |

| Aromatization | Cleavage of C-H and N-H bonds in the dihydropyrimidine ring. | Presence of an oxidant, catalyst ability to accept a hydride. |

This table is based on theoretical models derived from analogous reactions.

Catalyst Development and Optimization

Lewis Acid Catalysis: Lewis acids are frequently employed to activate the α,β-unsaturated carbonyl component. nih.govrsc.org By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the β-carbon, thereby accelerating the initial Michael addition step. rsc.org Furthermore, the Lewis acid can also facilitate the dehydration step by activating the hydroxyl group of the cyclized intermediate, making it a better leaving group. The optimization of Lewis acid catalysts often involves tuning the metal center (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) and the ligands to achieve a balance between reactivity and catalyst stability. Dual Lewis acid/Lewis base catalytic systems have also been investigated, where the Lewis base activates the nucleophile while the Lewis acid activates the electrophile. nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on thiourea or guanidine, have emerged as powerful tools for asymmetric pyrimidine synthesis. mdpi.com In the context of forming this compound, a bifunctional organocatalyst could operate by activating the α,β-unsaturated aldehyde through hydrogen bonding to the carbonyl group, while simultaneously delivering the phenylguanidine nucleophile. mdpi.com This dual activation can lower the energy of the Michael addition transition state. Catalyst optimization in this area focuses on modifying the catalyst backbone to enhance the acidity/basicity of the functional groups and to create a well-defined chiral pocket for stereocontrol.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent an alternative and powerful strategy for the synthesis of N-aryl-2-aminopyrimidines. nih.gov For instance, a pre-formed 2-amino-5-(hydroxymethyl)pyrimidine could be arylated with a phenyl halide in a Buchwald-Hartwig amination reaction. The catalytic cycle for such a reaction would involve oxidative addition of the phenyl halide to a Pd(0) complex, followed by coordination of the aminopyrimidine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. datapdf.com Catalyst development in this domain focuses on the design of phosphine (B1218219) ligands (e.g., Xantphos) that can stabilize the palladium intermediates and promote the desired reductive elimination. nih.gov Other transition metals like copper and ruthenium have also been used to catalyze pyrimidine-forming cyclizations. mdpi.com

The table below summarizes the potential roles of different catalyst types in the key synthetic steps.

| Catalyst Type | Role in Michael Addition | Role in Cyclization/Dehydration | Role in Aromatization |

| Lewis Acids | Activation of the α,β-unsaturated aldehyde. | Facilitation of water elimination. | May promote oxidation in the presence of an external oxidant. |

| Organocatalysts | Dual activation of both the nucleophile and the electrophile via hydrogen bonding. | Can facilitate proton transfers in the cyclization step. | Generally not directly involved. |

| Transition Metals | Not typically involved in the condensation pathway. | Can catalyze cyclization of pre-functionalized precursors. | Can facilitate dehydrogenation. |

This table outlines the generally accepted roles of these catalysts in related chemical transformations.

Preclinical Biological Investigations and Mechanistic Elucidation of 2 Phenylamino Pyrimidin 5 Yl Methanol

In Vitro Biological Activity Profiling

The in vitro biological activity of (2-(Phenylamino)pyrimidin-5-yl)methanol was characterized through a series of assays aimed at elucidating its enzymatic and cellular effects. These investigations provide a foundational understanding of the compound's potential as a modulator of key biological pathways.

Assays for Enzyme Modulatory Effects

The ability of this compound to modulate the activity of various enzyme classes was assessed, with a primary focus on kinases, which are frequently implicated in proliferative diseases.

The compound was profiled against a panel of protein kinases to determine its inhibitory potential. Phenylaminopyrimidine scaffolds are known to interact with the ATP-binding site of many kinases. In this hypothetical study, this compound demonstrated inhibitory activity against several kinases, with varying degrees of potency. The half-maximal inhibitory concentrations (IC₅₀) were determined using standard radiometric or fluorescence-based assays.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| Cyclin-Dependent Kinase 2 (CDK2) | 150 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 250 |

| Epidermal Growth Factor Receptor (EGFR) | 800 |

| c-Abl Tyrosine Kinase | >10,000 |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | >10,000 |

This data is hypothetical and for illustrative purposes.

The data suggests a degree of selectivity, with more potent inhibition observed for CDK2 and VEGFR2 compared to EGFR and a lack of significant activity against c-Abl and MAPK1 at the concentrations tested.

To assess the specificity of this compound, it was also screened against a representative panel of proteases and hydrolases. The compound did not exhibit significant inhibitory activity against the tested enzymes in this hypothetical study, suggesting a primary mechanism of action directed towards kinase inhibition rather than broad enzymatic interference.

Table 2: Protease and Hydrolase Inhibition Profile

| Enzyme | % Inhibition at 10 µM |

| Cathepsin B | < 5% |

| Matrix Metallopeptidase 9 (MMP-9) | < 5% |

| Fatty Acid Amide Hydrolase (FAAH) | < 10% |

This data is hypothetical and for illustrative purposes.

Cellular Growth Inhibition and Apoptosis Induction Studies in Various Cell Lines

The effects of this compound on cell viability and the induction of programmed cell death (apoptosis) were investigated in a panel of human cancer cell lines.

The antiproliferative activity of the compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period. biorxiv.org The IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited, were calculated.

Table 3: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| BxPC3 | Pancreatic Carcinoma | 7.8 |

| T47D | Breast Carcinoma | 12.5 |

| HT29 | Colorectal Adenocarcinoma | 15.1 |

This data is hypothetical and for illustrative purposes.

These hypothetical results indicate that this compound exerts cytotoxic effects across multiple cancer cell lines, with the most potent activity observed in the A549 lung carcinoma cell line.

To determine if the observed cytotoxicity was due to the induction of apoptosis, further mechanistic studies were conducted on the A549 cell line. These assays focused on key markers of the apoptotic cascade.

Caspase Activation: Treatment with this compound led to a concentration-dependent increase in the activity of effector caspases, such as caspase-3 and caspase-7. acs.org

Annexin V Staining: Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining demonstrated a significant increase in the population of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells following treatment.

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry revealed an accumulation of cells in the G2/M phase of the cell cycle, suggesting that the compound may interfere with cell cycle progression, a common mechanism for kinase inhibitors that leads to apoptosis. acs.org

Table 4: Apoptosis Induction in A549 Cells by this compound (at 2x IC₅₀ concentration)

| Apoptosis Marker | Fold Increase vs. Control |

| Caspase-3/7 Activity | 4.5 |

| Annexin V Positive Cells | 5.2 |

| G2/M Phase Population | 3.1 |

This data is hypothetical and for illustrative purposes.

These findings from our hypothetical study suggest that the cytotoxic activity of this compound is mediated, at least in part, through the induction of apoptosis, which is likely a consequence of its inhibitory effects on key cellular kinases involved in cell cycle regulation and survival signaling.

Investigation of Anti-inflammatory or Anti-infective Potency in Relevant Cellular Models.

There is currently no publicly available research on the anti-inflammatory or anti-infective properties of this compound in any relevant cellular models. Standard assays to assess anti-inflammatory activity, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, have not been reported for this compound. Similarly, no studies have been published regarding its efficacy against bacterial, viral, fungal, or parasitic pathogens in cellular infection models.

Molecular Target Identification and Validation.

The molecular targets of this compound are unknown due to the lack of dedicated research. The methodologies typically employed to identify and validate drug targets have not been applied to this compound according to the available literature.

Proteomic and Interactomic Approaches for Ligand-Target Discovery.

No studies have been published that utilize proteomic or interactomic approaches, such as affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid screens, to identify the protein binding partners of this compound.

Gene Expression and Signaling Pathway Analysis in Treated Cells.

As there are no reports of cellular studies with this compound, there is no data from gene expression profiling (e.g., RNA-sequencing or microarray analysis) or signaling pathway investigations to elucidate its potential mechanism of action.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC, NMR).

Without identified molecular targets, no biophysical studies using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted to characterize the binding affinity and thermodynamics of this compound to any protein.

Pharmacological Mechanisms of Action.

The pharmacological mechanisms of action for this compound remain uncharacterized.

Enzyme Kinetic Studies with Identified Molecular Targets.

In the absence of any identified molecular targets, particularly enzymes, no enzyme kinetic studies have been performed. Therefore, there is no information on whether this compound acts as an inhibitor, activator, or allosteric modulator of any specific enzyme.

Elucidation of Upstream and Downstream Cellular Signaling Cascades.

Detailed experimental data elucidating the specific upstream and downstream cellular signaling cascades directly modulated by this compound are not extensively available in the public domain. However, based on the compound's structural motifs, particularly the pyrimidine (B1678525) core, it is hypothesized to function as a kinase inhibitor. The phenylamino (B1219803) and pyrimidinyl groups are common pharmacophores in molecules designed to target the ATP-binding pocket of various protein kinases.

The hypothetical mechanism of action would involve the inhibition of a specific kinase, leading to the modulation of its downstream signaling pathways. For instance, if this compound were to inhibit a kinase involved in a proliferation pathway, such as a receptor tyrosine kinase (RTK) or a mitogen-activated protein kinase (MAPK), the anticipated downstream effects would include decreased phosphorylation of target proteins, leading to reduced cell cycle progression and proliferation.

To definitively identify the signaling cascades affected, a series of biochemical and cellular assays would be required. These would include broad-panel kinase screening to identify primary targets, followed by Western blot analysis to assess the phosphorylation status of key downstream effector proteins. Further investigation using transcriptomic and proteomic approaches would provide a more comprehensive understanding of the global cellular response to treatment with this compound.

Preclinical Efficacy Studies in Relevant In Vivo Biological Models (e.g., disease models in rodents).

Comprehensive in vivo preclinical efficacy studies for this compound have not been detailed in publicly accessible research. The initiation of such studies would be contingent on promising in vitro activity and a well-defined mechanism of action.

Model Selection and Validation.

The selection of appropriate in vivo models would be dictated by the identified molecular target and the associated disease pathology. For example, if the compound is found to inhibit a kinase implicated in a specific cancer, xenograft models using human cancer cell lines implanted in immunocompromised mice would be a standard approach. The validation of these models would involve confirming the expression and activity of the target kinase in the chosen cell lines and ensuring that the tumor growth in the animal model is dependent on the targeted pathway.

Relevant rodent models for potential investigation could include:

| Model Type | Disease Area | Rationale |

| Xenograft Models | Oncology | Subcutaneous or orthotopic implantation of human tumor cells in immunocompromised mice to evaluate anti-tumor efficacy. |

| Genetically Engineered Mouse Models (GEMMs) | Oncology | Mice engineered to develop tumors spontaneously, providing a more physiologically relevant context. |

| Induced Disease Models | Inflammatory Diseases | Chemically or immunologically induced models of diseases like rheumatoid arthritis or inflammatory bowel disease. |

Pharmacodynamic Biomarker Evaluation.

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a compound in vivo and for establishing a dose-response relationship. The selection of PD biomarkers for this compound would be directly linked to its mechanism of action.

Should the compound be confirmed as a kinase inhibitor, a primary PD biomarker would be the measurement of the phosphorylation status of its direct downstream target in tumor or surrogate tissues. For instance, if the compound targets a component of the MAPK pathway, a decrease in phosphorylated ERK (p-ERK) levels in tumor biopsies following treatment would serve as a robust PD marker.

A potential panel of pharmacodynamic biomarkers for evaluation could include:

| Biomarker Category | Specific Marker | Method of Analysis | Tissue Source |

| Target Engagement | Phosphorylation of direct kinase substrate | Western Blot, ELISA, Immunohistochemistry | Tumor, Surrogate Tissue (e.g., skin, blood cells) |

| Downstream Pathway Modulation | Phosphorylation of downstream signaling proteins (e.g., p-AKT, p-S6) | Western Blot, ELISA, Immunohistochemistry | Tumor, Surrogate Tissue |

| Cellular Response | Markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3) | Immunohistochemistry | Tumor |

The evaluation of these biomarkers at various time points and dose levels would be essential to guide dose selection for further preclinical and potential clinical development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

The biological activity of (2-(Phenylamino)pyrimidin-5-yl)methanol is intricately linked to its three main structural components: the substituted phenyl ring, the pyrimidine (B1678525) core, and the hydroxymethyl group at the 5-position. Modifications to any of these components can significantly impact the compound's interaction with its biological target.

Substituents on the phenyl ring of 2-anilinopyrimidine derivatives play a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can influence the compound's affinity for its target, often a kinase enzyme, by engaging in various non-covalent interactions within the active site.

Research on various 2-anilinopyrimidine-based kinase inhibitors has demonstrated that both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific target and the pocket's characteristics. For instance, in the context of certain kinase inhibitors, small, lipophilic meta substituents on the 4-aniline moiety have been shown to be preferred for activity against the Epidermal Growth Factor Receptor (EGFR) nih.gov. Conversely, the introduction of a bulky biphenylamino moiety at this position can be detrimental to activity nih.gov.

The electronic effects of these substituents can influence the pKa of the aniline nitrogen, which in turn affects the hydrogen bonding interactions with the hinge region of the kinase. A delicate balance of electronic properties is often required to optimize these interactions.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of 2-Anilinopyrimidine Analogs

| Substituent (Position) | Electronic Effect | Observed Impact on Activity (Example Target) |

| meta-Methyl | Electron-donating (weak) | Preferred for EGFR inhibition nih.gov |

| para-Chloro | Electron-withdrawing | Can enhance activity depending on the target pocket |

| meta-Bromo | Electron-withdrawing | Favorable for EGFR inhibition nih.gov |

| para-Hydroxy | Electron-donating | Can lead to less selective compounds nih.gov |

| Biphenylamino | Bulky, π-stacking | Detrimental for EGFR inhibition nih.gov |

This table is illustrative and based on general findings for the 2-anilinopyrimidine scaffold.

The pyrimidine core is a critical pharmacophoric element, primarily responsible for anchoring the inhibitor within the ATP-binding site of kinases through hydrogen bonds with the hinge region. The orientation of the pyrimidine nitrogen atoms is crucial for this interaction. Typically, one of the pyrimidine nitrogens acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor.

Modifications at the 5-position of the pyrimidine core are known to influence the selectivity and potency of kinase inhibitors nih.gov. This position is located near the gatekeeper residue of the kinase binding pocket, and substituents here can exploit this proximity to enhance binding affinity and selectivity nih.gov. The introduction of various functional groups at this position can lead to improved kinome-wide selectivity nih.gov.

The hydroxymethyl group (-CH2OH) at the 5-position of the pyrimidine ring is a key feature of this compound. This group can have a profound impact on the compound's properties for several reasons:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein, thereby increasing binding affinity.

Solubility: The polar nature of the hydroxymethyl group can enhance the aqueous solubility of the compound, which is a desirable property for drug candidates.

Conformational Flexibility: The C-C and C-O bonds of the hydroxymethyl group are rotatable, allowing this substituent to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find an optimal binding pose within the active site. However, excessive flexibility can also be entropically unfavorable. The conformational preference of the hydroxymethyl group will be influenced by both intramolecular interactions and its environment within the binding pocket.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For the 2-anilinopyrimidine scaffold, a typical pharmacophore model for kinase inhibition includes:

A hydrogen bond acceptor feature (from one of the pyrimidine nitrogens).

A hydrogen bond donor feature (from the aniline N-H group).

One or more hydrophobic/aromatic regions corresponding to the phenyl and pyrimidine rings.

The development of pharmacophore models for specific kinase targets has been instrumental in the discovery of novel inhibitors. These models can be used to screen virtual libraries of compounds to identify new molecules with the desired structural features for biological activity. For instance, pharmacophore models for VEGFR-2 inhibitors have been successfully developed and used in virtual screening campaigns scilit.com.

Ligand-based drug design often involves creating a series of analogs and evaluating their activity to build a SAR model. This information can then be used to generate a quantitative structure-activity relationship (QSAR) model, which mathematically relates the chemical structure to the biological activity. Such models can then predict the activity of novel, untested compounds.

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, multiple conformations are possible due to the rotation around several single bonds, including the bond connecting the phenyl ring to the amino group and the bonds within the hydroxymethyl substituent.

The bioactive conformation is the specific three-dimensional shape that the molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. Determining the bioactive conformation is a key goal in drug design and is often achieved through experimental methods like X-ray crystallography of the ligand-protein complex or through computational techniques such as molecular docking and molecular dynamics simulations.

Computational Chemistry and Theoretical Investigations of 2 Phenylamino Pyrimidin 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for a detailed analysis of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a standard method for the optimization of molecular geometries and the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For (2-(Phenylamino)pyrimidin-5-yl)methanol, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine the most stable conformation of the molecule. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The analysis of HOMO and LUMO is critical for predicting the chemical reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. For phenylamino-pyrimidine derivatives, the HOMO is typically localized on the electron-rich phenylamino (B1219803) group, while the LUMO may be distributed across the pyrimidine (B1678525) ring.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Frontier Orbital Energies for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (amino) | 1.375 |

| C-O (methanol) | 1.428 |

| Bond Angles (°) | |

| C-N-C (amino bridge) | 128.5 |

| C-C-O (methanol) | 112.1 |

| Dihedral Angles (°) | |

| Phenyl-Pyrimidine | 35.4 |

| Frontier Orbitals (eV) | |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts) for Structural Elucidation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about electronic transitions between molecular orbitals. For this compound, the predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic rings.

Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in the experimental Infrared (IR) spectrum. These theoretical spectra help to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretch of the amino group, the O-H stretch of the methanol (B129727) group, and the various C-C and C-N stretching modes within the aromatic rings.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, serve as a powerful tool for the structural confirmation of the synthesized compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Assignment |

|---|---|---|

| UV-Vis (λmax, nm) | 285 | π → π* transition |

| IR (ν, cm-1) | 3450 | O-H stretch |

| 3310 | N-H stretch | |

| ¹H NMR (δ, ppm) | 8.50 | N-H proton |

| 4.55 | CH2 protons | |

| ¹³C NMR (δ, ppm) | 160.2 | C=N (pyrimidine) |

| 62.8 | CH2OH carbon |

Electrostatic Potential Surface and Reactivity Index Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Reactivity indices, such as Fukui functions, can also be calculated to provide a more quantitative measure of the local reactivity of different atomic sites within the molecule.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might interact with a specific protein target.

Prediction of Binding Modes and Affinities with Proposed Molecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is crucial in drug discovery for screening virtual libraries of compounds against a known target. For this compound, potential targets could include kinases or other enzymes where pyrimidine scaffolds are known to be active. The docking process yields a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. Studies on similar pyrimidine derivatives have shown that the amino group and the pyrimidine nitrogens frequently participate in hydrogen bonding with amino acid residues in the active site. semanticscholar.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond Donors | NH of amino group |

| Hydrogen Bond Acceptors | Pyrimidine N atoms, OH of methanol |

| Interacting Amino Acids | Asp, Leu, Val |

Water Molecule Dynamics and Hydrogen Bonding Network Analysis

The interaction of this compound with its aqueous environment is critical for understanding its solubility, stability, and transport properties. Molecular dynamics (MD) simulations provide a powerful tool to investigate these interactions at an atomic level of detail. By simulating the compound in a water box, the dynamic behavior of water molecules in the solvation shell and the hydrogen bonding network can be analyzed.

MD simulations of this compound in an aqueous solution would likely reveal the formation of distinct hydration layers around the molecule. The polar groups, namely the pyrimidine nitrogens, the amino group, and the hydroxymethyl group, are expected to be the primary sites for hydrogen bonding with water molecules. The nitrogen atom of the amino bridge and the hydroxyl group can act as hydrogen bond donors, while the pyrimidine ring nitrogens and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. mdpi.com

Analysis of the radial distribution functions (RDFs) between the solute's heteroatoms and water's oxygen and hydrogen atoms would quantify the structure of the solvation shells. For instance, sharp peaks in the RDFs at specific distances would indicate strong hydrogen bonding interactions. The time evolution of these hydrogen bonds can be tracked throughout the simulation to understand their stability and dynamics. researchgate.net It is hypothesized that water molecules forming hydrogen bonds with the polar groups of this compound would exhibit slower dynamics compared to bulk water, indicating their strong association with the solute.

A hypothetical analysis of the hydrogen bond network could involve calculating the average number of hydrogen bonds between the solute and water, as well as between water molecules themselves in the vicinity of the solute. Such an analysis would likely show a disruption of the natural hydrogen bonding network of bulk water, with the formation of new, specific hydrogen bonds with the solute. The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell, provide insights into the strength and lifetime of these interactions.

Table 1: Hypothetical Hydrogen Bond Analysis for this compound from a Molecular Dynamics Simulation

| Interacting Atoms (Solute-Water) | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

| Pyrimidine N1 - Water H | 0.8 | 2.5 |

| Pyrimidine N3 - Water H | 0.9 | 2.8 |

| Amino NH - Water O | 1.2 | 3.5 |

| Hydroxyl OH - Water O | 1.5 | 4.2 |

| Hydroxyl O - Water H | 1.1 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing plausible outcomes of a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are essential computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov For a class of compounds including this compound, these models can be invaluable for predicting the activity of new, unsynthesized analogs and for guiding lead optimization in drug discovery.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. lbl.gov For this compound and its analogs, a wide array of descriptors would be generated, categorized as follows:

1D Descriptors: These include basic properties like molecular weight, atom count, and logP (lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups or pharmacophore features.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors to build a robust and interpretable model. lbl.gov This is often achieved through statistical techniques like correlation analysis to remove redundant descriptors and feature selection algorithms such as genetic algorithms or stepwise multiple linear regression to identify the descriptors that have the most significant impact on the predicted activity or property. For instance, descriptors related to hydrogen bonding capacity and aromatic interactions would likely be important for predicting the biological activity of this compound derivatives.

The development of a QSAR/QSPR model culminates in its statistical validation to ensure its predictive power and robustness. nih.govresearchgate.net This process typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on unseen data.

Common statistical metrics for model validation include:

Coefficient of determination (R²): This measures the goodness of fit of the model to the training set data.

Cross-validated R² (Q²): This is obtained through internal validation techniques like leave-one-out cross-validation and provides an estimate of the model's predictive ability. mdpi.com

External validation (R²pred): This is calculated using the test set and is a true measure of the model's ability to predict the activity of new compounds. nih.gov

A reliable QSAR model should have high values for R², Q², and R²pred, typically above 0.6, and the difference between R² and Q² should not be too large, which would indicate overfitting. researchgate.net

The interpretation of the selected descriptors in the final QSAR/QSPR model provides valuable insights into the structure-activity or structure-property relationships. For example, a positive coefficient for a descriptor like the number of hydrogen bond donors would suggest that increasing this feature enhances the biological activity. Conversely, a negative coefficient for a steric hindrance descriptor might indicate that bulky substituents are detrimental to activity. This information can then be used to rationally design new compounds with improved properties.

Table 2: Hypothetical Statistical Validation Parameters for a QSAR Model of this compound Analogs

| Parameter | Value | Interpretation |

| R² (Training Set) | 0.85 | Goodness of fit to the training data is high. |

| Q² (Cross-Validation) | 0.75 | Good internal predictive ability. |

| R²pred (Test Set) | 0.72 | Good external predictive power for new compounds. |

| Root Mean Square Error (RMSE) | 0.35 | Low error in the predicted values. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a well-performing QSAR model.

In Silico Prediction of Theoretical Pharmacokinetic Properties

In silico methods play a crucial role in the early stages of drug discovery by predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). srce.hrnih.gov These predictions help in identifying potential liabilities early on, reducing the attrition rate of drug candidates in later developmental stages.

For this compound, various in silico models can be employed to predict its ADME profile. These models are often built using large datasets of known drugs and compounds with experimentally determined ADME properties.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate the extent of oral absorption. Lipinski's Rule of Five is a commonly used filter to assess drug-likeness and potential for good oral absorption.

Distribution: The volume of distribution (VD) and plasma protein binding (PPB) are predicted to understand how the compound distributes throughout the body.

Metabolism: Prediction of metabolic stability, typically through interactions with cytochrome P450 (CYP) enzymes, is crucial. Models can identify potential sites of metabolism on the molecule, which for this compound could include the phenyl ring, the amino linker, or the hydroxymethyl group.

Excretion: Predictions of renal clearance can provide insights into the primary route of elimination from the body.

Table 3: Hypothetical In Silico ADME Predictions for this compound

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability (nm/s) | Moderate | May have moderate passive diffusion across the intestinal epithelium. |

| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins, potentially affecting free drug concentration. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Metabolic Stability (t½, min) | Moderate | May have a reasonable half-life in the body. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical ADME predictions.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical property, particularly for drugs targeting the central nervous system (CNS). mdpi.comnih.gov In silico models for BBB penetration are used to predict whether a compound is likely to enter the brain. nih.gov

These models often use a combination of physicochemical descriptors such as molecular weight, logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov For this compound, its moderate size, and the presence of both lipophilic (phenyl ring) and polar groups suggest that its BBB penetration would need careful evaluation.

Classification models can predict whether a compound is a BBB penetrant (BBB+) or non-penetrant (BBB-). Quantitative models can predict the brain/blood concentration ratio (logBB). Additionally, models can predict whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain. mdpi.com A compound that is a P-gp substrate is less likely to achieve therapeutic concentrations in the CNS.

Table 4: Hypothetical Blood-Brain Barrier Penetration Predictions for this compound

| BBB Property | Predicted Value/Classification | Implication |

| BBB Penetration | BBB+ (low) | May cross the BBB to a limited extent. |

| logBB | -0.5 | Lower concentration in the brain compared to blood. |

| P-glycoprotein Substrate | Yes | Actively transported out of the brain, limiting CNS exposure. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible BBB penetration profile.

Medicinal Chemistry Strategies and Lead Optimization of 2 Phenylamino Pyrimidin 5 Yl Methanol Derivatives

(2-(Phenylamino)pyrimidin-5-yl)methanol as a Scaffold or Lead Compound in Drug Discovery

The this compound structure combines several key features that make it an attractive starting point, or scaffold, for drug discovery. The 2-phenylaminopyrimidine core is a well-established pharmacophore known to target the ATP-binding site of various protein kinases. researchgate.netnih.gov The phenylamino (B1219803) group can engage in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many kinase inhibitors. nih.gov The pyrimidine (B1678525) ring itself serves as a versatile anchor, with multiple positions (4, 5, and 6) available for substitution to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net

The 5-methanol substituent offers a valuable handle for further chemical modification. This hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used for etherification or esterification to introduce a variety of functional groups. These modifications can be strategically employed to explore interactions with different regions of the target protein, thereby enhancing binding affinity and selectivity. While direct evidence of this compound being a formal "lead compound" in a specific, publicly disclosed drug discovery program is limited, its structural components are present in numerous patented and researched kinase inhibitors. For instance, derivatives of 2-anilinopyrimidine have been patented as modulators of the Epidermal Growth Factor Receptor (EGFR). nih.gov This suggests that this scaffold is of high interest and is likely utilized as a foundational element in the design of novel therapeutic agents.

Strategies for Lead Optimization and Analogue Design

Once a promising scaffold like this compound is identified, medicinal chemists employ various strategies to optimize its properties and develop analogues with improved therapeutic potential. These strategies aim to enhance biological activity, selectivity, and drug-like properties such as solubility and metabolic stability.

Bioisosteric Replacements at Key Positions

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. For the this compound scaffold, several key positions are amenable to such modifications.

Phenyl Ring Substituents: The phenyl ring of the phenylamino group is a primary site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties, lipophilicity, and steric interactions within the kinase binding pocket. This can lead to improved potency and selectivity.

Methanol (B129727) Group Bioisosteres: The 5-methanol group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amide, a sulfonamide, or a small heterocyclic ring.

A hypothetical example of bioisosteric replacements on the this compound scaffold is presented below, drawing from known structure-activity relationships (SAR) of related 2-aminopyrimidine (B69317) kinase inhibitors.

| Position of Modification | Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Ring (para-position) | Hydrogen | Fluoro, Chloro, Methyl | Modulate lipophilicity and electronic properties to enhance binding affinity. |

| Pyrimidine C4-Position | Hydrogen | Thiazole (B1198619), Pyrazole | Introduce additional interaction points with the target protein. |

| Pyrimidine C5-Position | Methanol (-CH₂OH) | Amide (-CONH₂), Sulfonamide (-SO₂NH₂) | Introduce different hydrogen bonding patterns and improve metabolic stability. |

| Phenylamino Linker | -NH- | -O-, -CH₂- | Alter the geometry and hydrogen bonding capacity of the linker. |

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This strategy is often used to discover novel intellectual property, improve physicochemical properties, or overcome issues with the original scaffold. Starting from the this compound core, one could "hop" to other heterocyclic systems known to be effective kinase inhibitor scaffolds, such as pyrazolopyrimidines, purines, or quinazolines.

Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. For instance, the this compound scaffold could be hybridized with a fragment known to bind to a specific sub-pocket of a target kinase, potentially leading to a more potent and selective inhibitor.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to the target protein. These fragments are then grown or linked together to create more potent molecules. The this compound scaffold can be deconstructed into several fragments that could be valuable in an FBDD campaign.

2-Aminopyrimidine: This fragment is a common starting point in FBDD for kinase targets due to its ability to form key hydrogen bonds with the kinase hinge region.

Phenylamine: This fragment can be used to explore interactions in the hydrophobic regions of the ATP-binding site.

5-Hydroxymethylpyrimidine: This fragment can be used to probe for interactions in the solvent-exposed region of the binding pocket.

An example of how these fragments could be used in an FBDD approach is to first identify a 2-aminopyrimidine fragment that binds to the kinase hinge. Subsequently, this fragment can be elaborated by adding a phenyl group to occupy a hydrophobic pocket, and then a hydroxymethyl group at the 5-position to improve solubility and provide a point for further modification.

Development of Targeted Therapies Based on Pyrimidine Scaffolds

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. A multitude of approved drugs and clinical candidates are built upon this versatile heterocyclic core. These therapies often target protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.

Phenylamino-pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including:

Protein Kinase C (PKC): Certain phenylamino-pyrimidine derivatives have shown potent and selective inhibition of PKC isoforms. nih.gov

Epidermal Growth Factor Receptor (EGFR): The 2-anilinopyrimidine scaffold is a key component of several EGFR inhibitors, which are used to treat non-small cell lung cancer and other malignancies. nih.gov

Janus Kinases (JAKs): 2-aminopyrimidine compounds have been investigated as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases. google.com

Thieno[3,2-d]pyrimidines: Fused pyrimidine systems, such as thieno[3,2-d]pyrimidines, have been designed as potent anti-tubulin polymerization agents. nih.gov

The development of these targeted therapies often involves extensive structure-activity relationship (SAR) studies to optimize the substitution pattern on the pyrimidine ring and its appended groups to achieve high potency and selectivity for the desired kinase target.

Academic Analysis of the Intellectual Property Landscape of Pyrimidine-Based Compounds

The intellectual property (IP) landscape for pyrimidine-based compounds, especially those with applications as kinase inhibitors, is extensive and highly competitive. A review of patent literature reveals a large number of patents covering various substituted pyrimidine scaffolds.

Key areas of patent activity for pyrimidine-based kinase inhibitors include:

Novel Scaffolds: Companies and academic institutions continuously file patents on novel pyrimidine-based scaffolds and their fused ring analogues to secure new chemical space. nih.gov

Substitution Patterns: Patents often claim specific substitution patterns on the pyrimidine ring and its associated phenyl rings, which have been shown to be crucial for achieving desired potency and selectivity against specific kinase targets.

Formulations and Methods of Use: Beyond the compounds themselves, patents also cover pharmaceutical formulations, combination therapies, and specific methods of treating diseases with these pyrimidine-based inhibitors.

An analysis of the patent landscape for 2-anilinopyrimidine derivatives reveals a focus on their use as inhibitors of key oncogenic kinases like EGFR and Bcr-Abl. nih.govresearchgate.net The patents often describe detailed synthetic routes and provide extensive biological data to support their claims. For researchers and companies working in this area, a thorough understanding of the existing IP landscape is crucial to navigate the field and identify opportunities for innovation.

Broader Academic Impact and Future Research Directions

Potential Therapeutic Areas for Further Investigation based on Preclinical Findings

While specific preclinical data for (2-(Phenylamino)pyrimidin-5-yl)methanol is not extensively published, the therapeutic potential of the broader 2-phenylaminopyrimidine (PAP) class is well-documented, suggesting promising avenues for investigation. The primary area of interest for PAP derivatives is oncology, driven by their efficacy as kinase inhibitors. nih.govnih.gov

Oncology: The PAP scaffold is famously the basis for several tyrosine kinase inhibitors (TKIs). nih.gov For example, derivatives of this class have shown potent inhibitory activity against Bcr-Abl kinase, the primary driver of Chronic Myeloid Leukemia (CML). nih.gov One study reported a PAP derivative that was three times more potent than the standard-of-care drug, Imatinib, in inhibiting the proliferation of human CML K562 cells. nih.gov

Furthermore, PAP analogs have been investigated as inhibitors of other crucial oncogenic kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain 2-(phenylamino)pyrimidine derivatives have demonstrated activity against mutant EGFR cell lines, which are responsible for resistance to some targeted therapies in non-small cell lung cancer. researchgate.net